

Spectroscopic Profile of 6-Bromo-2-methylisoquinolin-1(2H)-one: A Technical Guide

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Compound of Interest

Compound Name: 6-Bromo-2-methylisoquinolin-1(2H)-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for **6-Bromo-2-methylisoquinolin-1(2H)-one**, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental data for this specific molecule, this guide combines general principles of spectroscopic analysis with data from closely related analogs to offer a predictive framework for its characterization.

Compound Profile

Property	Value
Chemical Name	6-Bromo-2-methylisoquinolin-1(2H)-one
Molecular Formula	C ₁₀ H ₈ BrNO
Molecular Weight	238.08 g/mol
CAS Number	864866-92-2

Predicted Spectral Data

While specific experimental spectra for **6-Bromo-2-methylisoquinolin-1(2H)-one** are not readily available in public databases, the following tables summarize the anticipated Nuclear

Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on the analysis of its chemical structure and comparison with similar compounds.

¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum is expected to reveal signals corresponding to the aromatic protons and the N-methyl group. The chemical shifts (δ) are predicted in parts per million (ppm) relative to a standard reference.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 3.5 - 3.7	Singlet	3H	N-CH ₃
~ 6.5 - 6.7	Doublet	1H	H-4
~ 7.0 - 7.2	Doublet	1H	H-3
~ 7.4 - 7.6	Doublet	1H	H-8
~ 7.6 - 7.8	Doublet of Doublets	1H	H-7
~ 7.9 - 8.1	Doublet	1H	H-5

Note: Predicted chemical shifts and coupling constants are estimates and may vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

Predicted Chemical Shift (δ , ppm)	Assignment
~ 35 - 40	N-CH ₃
~ 105 - 110	C-4
~ 120 - 125	C-4a
~ 125 - 130	C-8
~ 128 - 132	C-6
~ 130 - 135	C-5
~ 135 - 140	C-7
~ 140 - 145	C-8a
~ 160 - 165	C=O (C-1)

Note: Predicted chemical shifts are estimates and are subject to solvent and experimental variations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Due to the presence of bromine, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 mass units (for ⁷⁹Br and ⁸¹Br isotopes).

m/z Value	Interpretation
237 / 239	[M] ⁺ , Molecular ion peak corresponding to the two bromine isotopes.
222 / 224	[M - CH ₃] ⁺ , Loss of the methyl group.
209 / 211	[M - CO] ⁺ , Loss of carbon monoxide.
128	[M - Br - CO] ⁺ , Loss of bromine and carbon monoxide.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data for **6-Bromo-2-methylisoquinolin-1(2H)-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

- Dissolve 5-10 mg of **6-Bromo-2-methylisoquinolin-1(2H)-one** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 0-12 ppm.
- Number of Scans: 16-32.
- Relaxation Delay: 1-2 seconds.

^{13}C NMR Acquisition:

- Pulse Program: Proton-decoupled pulse sequence.
- Spectral Width: 0-200 ppm.
- Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
- Relaxation Delay: 2-5 seconds.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).

- Phase correct the resulting spectrum.
- Calibrate the chemical shifts using the residual solvent peak as a reference.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Sample Preparation:

- For EI-MS, a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) is typically used.
- For ESI-MS, a dilute solution in a polar solvent (e.g., methanol or acetonitrile), often with a small amount of formic acid or ammonium acetate, is prepared.

Data Acquisition (EI-MS):

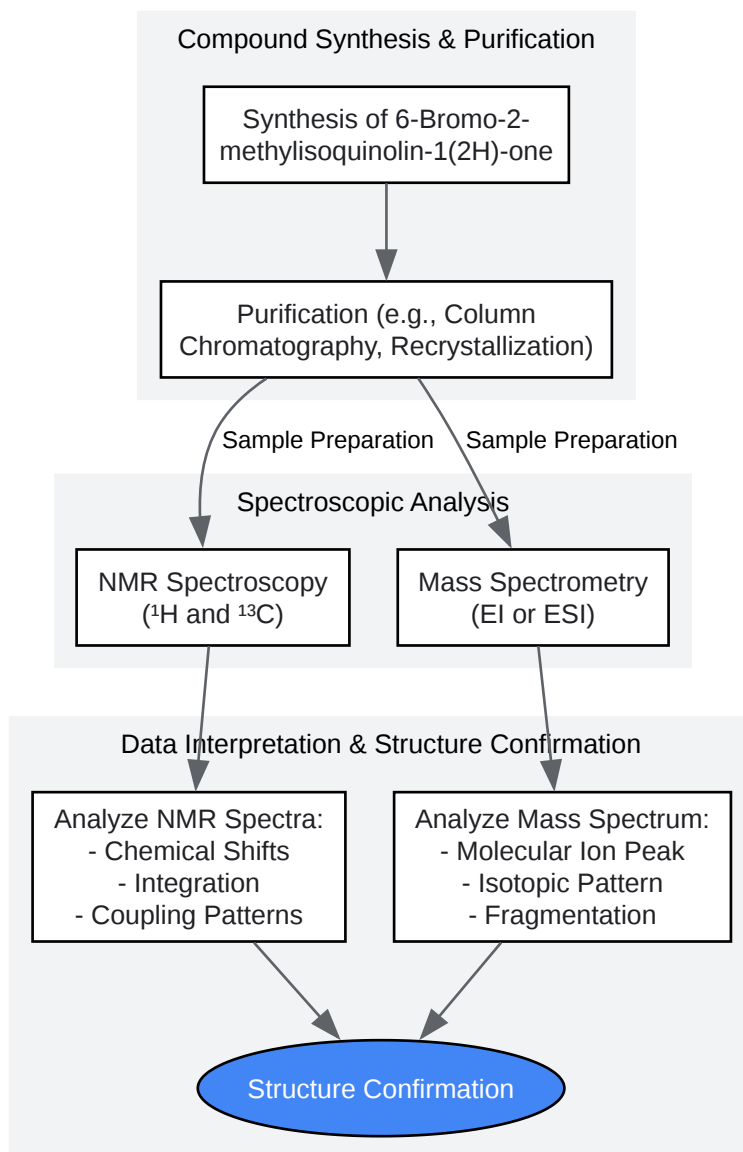
- Introduce the sample into the ion source (often via a direct insertion probe or gas chromatography).
- Ionize the sample using a standard electron energy of 70 eV.
- Scan a mass range of m/z 50-500.

Data Acquisition (ESI-MS):

- Infuse the sample solution into the ESI source at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
- Apply a high voltage to the ESI needle to generate charged droplets.
- Optimize source parameters (e.g., capillary voltage, gas flow rates, and temperature) to achieve maximum signal intensity.
- Acquire the mass spectrum in the positive ion mode over a relevant m/z range.

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectral characterization of an organic compound like **6-Bromo-2-methylisoquinolin-1(2H)-one**.



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